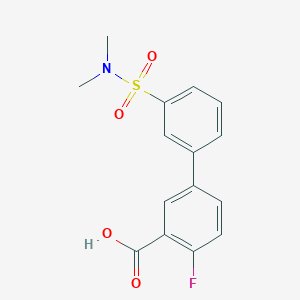
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% (4-C3DMSB) is a potent and selective inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K). PI3K is a key enzyme involved in signal transduction pathways that regulate cell growth, survival, and migration. 4-C3DMSB has been widely used in scientific research as a tool to study the role of PI3K in these processes.
科学研究应用
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been widely used in scientific research as a tool to study the role of PI3K in various processes, including cell growth, survival, and migration. It has been used to study the effects of PI3K inhibition on cancer cell proliferation, apoptosis, and metastasis. It has also been used to investigate the effects of PI3K inhibition on cell migration and invasion in various cell types. Additionally, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been used to study the role of PI3K in the regulation of insulin sensitivity, glucose metabolism, and lipid metabolism.
作用机制
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% binds to the active site of PI3K, inhibiting its activity. PI3K is a key enzyme involved in signal transduction pathways that regulate cell growth, survival, and migration. By inhibiting the activity of PI3K, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can affect the signaling pathways that regulate these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% depend on the cell type and the process being studied. In cancer cells, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to inhibit cell proliferation, induce apoptosis, and inhibit metastasis. In other cell types, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to inhibit cell migration and invasion. Additionally, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to reduce insulin sensitivity, impair glucose metabolism, and reduce lipid metabolism.
实验室实验的优点和局限性
One of the main advantages of using 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% in lab experiments is its selectivity for PI3K. 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is able to selectively inhibit the activity of PI3K, without affecting the activity of other enzymes. Additionally, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is relatively easy to synthesize and can be purified to a 95% purity. However, one of the main limitations of using 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% in lab experiments is its short half-life. 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is rapidly metabolized and has a short half-life of approximately 30 minutes.
未来方向
The future directions for 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% research include further investigation into the role of PI3K in various processes, such as cell growth, survival, and migration. Additionally, further research is needed to investigate the effects of PI3K inhibition on cancer cell proliferation, apoptosis, and metastasis. Furthermore, research is needed to investigate the effects of PI3K inhibition on cell migration and invasion in various cell types. Finally, further research is needed to investigate the role of PI3K in the regulation of insulin sensitivity, glucose metabolism, and lipid metabolism.
合成方法
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can be synthesized from 4-chlorobenzoic acid in a three-step process. First, 4-chlorobenzoic acid is reacted with N,N-dimethylsulfamoyl chloride in the presence of a base to form 4-chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid. This compound is then reacted with ethylene glycol in the presence of an acid catalyst to form 4-chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid ethylene glycol ester. Finally, the ester is hydrolyzed to yield 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%, which can be isolated and purified to a 95% purity.
属性
IUPAC Name |
4-chloro-3-[3-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)13-9-11(15(18)19)6-7-14(13)16/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBXPQQFONOYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














